An In-Depth Technical Guide to Fmoc-5,6-Dehydrohomoleucine: A Novel Unnatural Amino Acid for Peptide and Drug Discovery
An In-Depth Technical Guide to Fmoc-5,6-Dehydrohomoleucine: A Novel Unnatural Amino Acid for Peptide and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Unnatural Amino Acids in Modern Drug Discovery
In the landscape of contemporary drug discovery and peptide science, unnatural amino acids (UAAs) have emerged as indispensable tools for the medicinal chemist. Moving beyond the canonical 20 proteinogenic amino acids, UAAs offer a vast expansion of chemical diversity, enabling the fine-tuning of peptide therapeutics with enhanced stability, novel functionalities, and improved pharmacological profiles. The incorporation of features such as altered side-chain lengths, stereochemistry, and unsaturation allows for the rational design of peptides with constrained conformations and resistance to enzymatic degradation.
This guide focuses on a specific and novel UAA, Fmoc-5,6-dehydrohomoleucine. While specific literature on this compound is nascent, its structural features—a homoleucine backbone, a site of unsaturation, and the crucial Fmoc protecting group—position it as a promising building block for advanced peptide synthesis. This document will provide a detailed overview of its chemical structure, inferred physicochemical properties, and a comprehensive guide to its application in solid-phase peptide synthesis (SPPS), grounded in established principles of peptide chemistry.
Section 1: Chemical Structure and Physicochemical Properties
Fmoc-5,6-dehydrohomoleucine is a derivative of homoleucine, an amino acid with one additional methylene group in its side chain compared to leucine. The "5,6-dehydro" nomenclature indicates the presence of a double bond between the 5th and 6th carbons of the side chain. The N-terminus is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, which is standard for solid-phase peptide synthesis.
Molecular Structure:
Based on the structure of its saturated counterpart, Fmoc-L-homoleucine (C₂₂H₂₅NO₄, MW: 367.44 g/mol )[1][2][3], the introduction of a double bond results in the loss of two hydrogen atoms. A safety data sheet for the compound with CAS number 1369532-04-6 confirms the molecular formula C₂₂H₂₃NO₄[4].
Physicochemical Properties Summary:
| Property | Value | Source/Method |
| CAS Number | 1369532-04-6 | [4][5] |
| Molecular Formula | C₂₂H₂₃NO₄ | Inferred from Fmoc-homoleucine[1][2][3] and confirmed by supplier data[4] |
| Molecular Weight | ~365.42 g/mol | Calculated |
| Appearance | White to off-white powder (Predicted) | N/A |
| Melting Point | Not available | N/A |
| Solubility | Soluble in DMF, NMP, and other polar aprotic solvents (Predicted) | N/A |
| Purity | Typically >95% (HPLC) | Supplier Dependent |
| Storage | Store at 2-8°C, desiccated | Standard for Fmoc-amino acids |
Note: Specific experimental data such as melting point, solubility, and spectral data (¹H NMR, ¹³C NMR) for Fmoc-5,6-dehydrohomoleucine are not yet widely available in the public domain. The provided information is based on calculations and predictions from structurally related compounds.
Section 2: The Strategic Importance of the Dehydro- Moiety
The introduction of a double bond into the side chain of an amino acid has profound implications for the resulting peptide's structure and function. Dehydroamino acids are known to induce conformational constraints, which can lock a peptide into a specific bioactive conformation, thereby increasing its affinity and selectivity for a biological target.[6] The planar nature of the double bond reduces the rotational freedom of the side chain, influencing the overall peptide backbone folding.
Furthermore, the double bond in dehydroamino acids is a versatile chemical handle.[7][8] Its electron-deficient nature makes it susceptible to nucleophilic addition reactions, allowing for post-synthetic modifications of the peptide on-resin or in solution. This opens up possibilities for creating peptidomimetics, cyclized peptides, and bioconjugates.
Section 3: Experimental Protocol: Incorporation of Fmoc-5,6-Dehydrohomoleucine into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized protocol for the manual incorporation of Fmoc-5,6-dehydrohomoleucine into a peptide sequence using standard Fmoc/tBu chemistry. This protocol assumes a starting resin, such as Rink Amide, for the synthesis of a C-terminally amidated peptide.
Materials and Reagents:
-
Fmoc-Rink Amide resin
-
Fmoc-5,6-dehydrohomoleucine
-
Other required Fmoc-protected amino acids
-
Deprotection Solution: 20% piperidine in N,N-dimethylformamide (DMF)
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-diisopropylethylamine (DIPEA)
-
Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)
-
Washing Solvents: DMF, DCM
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Precipitation Solvent: Cold diethyl ether
Step-by-Step Methodology:
-
Resin Swelling: The Fmoc-Rink Amide resin is swelled in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: The deprotection solution (20% piperidine in DMF) is added to the resin and agitated for 5-10 minutes. The solution is drained, and the process is repeated once more.
-
Washing: The resin is washed thoroughly with DMF (3-5 times) followed by DCM (2-3 times) and then DMF again (3-5 times) to remove residual piperidine.
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve 3-5 equivalents of Fmoc-5,6-dehydrohomoleucine and 3-5 equivalents of HBTU/HATU in DMF.
-
Add 6-10 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours. The coupling time may need to be optimized for this specific unnatural amino acid.
-
-
Washing: The resin is washed thoroughly with DMF (3-5 times) to remove excess reagents.
-
Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid to be added to the peptide chain.
-
Final Deprotection: After the final amino acid coupling, the N-terminal Fmoc group is removed as described in step 2.
-
Final Washing: The resin is washed with DMF, followed by DCM, and finally methanol, and then dried under vacuum.
-
Cleavage and Global Deprotection: The dried peptide-resin is treated with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation and Purification: The cleavage mixture is filtered, and the peptide is precipitated by adding the filtrate to cold diethyl ether. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow Diagram:
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Section 4: Potential Applications in Drug Development and Research
While specific applications of Fmoc-5,6-dehydrohomoleucine are yet to be extensively documented, its structural characteristics suggest several promising avenues of research:
-
Conformationally Constrained Peptides: The dehydro- moiety can be used to create peptides with rigid structures, which is highly desirable for mimicking protein secondary structures like β-turns and helices. This can lead to peptides with improved receptor binding and biological activity.
-
Metabolic Stability: The unnatural side chain of homoleucine, combined with the unsaturation, can sterically hinder the approach of proteolytic enzymes, thus increasing the in vivo half-life of the peptide therapeutic.
-
Peptidomimetic Design: The double bond serves as a reactive site for further chemical modifications. For instance, it can undergo Michael addition reactions to introduce other functional groups or to cyclize the peptide, further enhancing its stability and activity.
-
Probing Receptor Interactions: Incorporating Fmoc-5,6-dehydrohomoleucine at specific positions in a known bioactive peptide can help elucidate the structural requirements for receptor binding and signaling.
Conclusion
Fmoc-5,6-dehydrohomoleucine represents an exciting new building block for peptide chemists and drug developers. While a comprehensive experimental dataset for this specific molecule is still emerging, its rational design, combining the features of a non-canonical side chain and a site of unsaturation, offers significant potential. By leveraging the established principles of Fmoc-SPPS and the known chemical properties of dehydroamino acids, researchers can begin to explore the incorporation of this novel UAA to create next-generation peptide therapeutics with tailored properties. As with any new reagent, empirical optimization of coupling and cleavage conditions will be key to its successful application.
References
-
PubChem. Fmoc-D-homoleucine | C22H25NO4 | CID 2756131. [Link]
-
McKinnie, S. M. K., & van der Donk, W. A. (2017). Dehydroamino acids: Chemical multi-tools for late-stage diversification. Beilstein Journal of Organic Chemistry, 13, 2139–2150. [Link]
-
Next Peptide. 1369533-97-0 | D-5,6-Dehydrohomoleucine. [Link]
-
ResearchGate. Dehydroamino acids: Chemical multi-tools for late-stage diversification. [Link]
-
Edagwa, B. J., & Taylor, C. M. (2009). Peptides containing gamma,delta-dihydroxy-L-leucine. The Journal of Organic Chemistry, 74(11), 4132–4136. [Link]
- Google Patents. CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.
-
Gay, D. M., et al. (1995). A leucine-rich repeat peptide derived from the Drosophila Toll receptor forms extended filaments with a beta-sheet structure. FEBS letters, 368(3), 489–493. [Link]
-
Ross, A. C., & Pires, M. M. (2020). Dehydroamino acid chemical biology: an example of functional group interconversion on proteins. Chemical Communications, 56(90), 13955–13965. [Link]
-
Brachet, E., et al. (2019). One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins. Comptes Rendus Chimie, 22(6-7), 489-498. [Link]
-
Al-Wahaibi, L. H., et al. (2024). Exploring FDA-Approved Frontiers: Insights into Natural and Engineered Peptide Analogues in the GLP-1, GIP, GHRH, CCK, ACTH, and α-MSH Realms. Molecules, 29(5), 1098. [Link]
-
Rink, R., et al. (2007). Production of Dehydroamino Acid-Containing Peptides by Lactococcus lactis. Applied and Environmental Microbiology, 73(6), 1792–1796. [Link]
-
Aralez Bio. Fmoc-5,6-dichloro-L-tryptophan. [Link]
-
Yin, H., et al. (2011). Pip5 Transduction Peptides Direct High Efficiency Oligonucleotide-mediated Dystrophin Exon Skipping in Heart and Phenotypic Correction in mdx Mice. Molecular Therapy, 19(6), 1143–1151. [Link]
-
ResearchGate. Conformational properties of peptides containing dehydro amino acids. [Link]
-
Gryzło, B., et al. (2019). Convenient Asymmetric Synthesis of Fmoc-(S)-6,6,6-Trifluoro-Norleucine. Symmetry, 11(4), 578. [Link]
-
Cignarella, G., et al. (2000). Preparation and pharmacological characterization of trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes as D2-like dopamine receptor agonists. Journal of Medicinal Chemistry, 43(14), 2691–2698. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Fmoc-L-homoleucine | CAS 180414-94-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. Fmoc-D-homoleucine | C22H25NO4 | CID 2756131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tides.wuxiapptec.com [tides.wuxiapptec.com]
- 5. combi-blocks.com [combi-blocks.com]
- 6. researchgate.net [researchgate.net]
- 7. Dehydroamino acids: Chemical multi-tools for late-stage diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
